REACTION_CXSMILES
|
Br[C:2]1[S:3][C:4]([C:8](=[O:16])[C:9]2[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=2)=[CH:5][C:6]=1[Cl:7].C([O-])(=O)C.[Na+].[H][H]>[Pd].C(O)C>[Cl:7][C:6]1[CH:5]=[C:4]([C:8](=[O:16])[C:9]2[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=2)[S:3][CH:2]=1 |f:1.2|
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Name
|
|
Quantity
|
77 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1SC(=CC1Cl)C(C1=CC=C(C=C1)F)=O
|
Name
|
|
Quantity
|
20 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3.4 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a dicalite pad
|
Type
|
WASH
|
Details
|
the pad was washed with ethanol (2×200 ml)
|
Type
|
ADDITION
|
Details
|
added to water (17 l)
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered and while damp it
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in dichloromethane (1 l) which
|
Type
|
ADDITION
|
Details
|
Methanol (500 ml) was added
|
Type
|
CUSTOM
|
Details
|
the remainder of the dichloromethane was removed by distillation
|
Type
|
FILTRATION
|
Details
|
The resultant crystals were filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(SC1)C(C1=CC=C(C=C1)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 169 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |